molecular formula C15H14Cl2N2O B5608248 N-benzyl-2,6-dichloro-N,4-dimethylpyridine-3-carboxamide

N-benzyl-2,6-dichloro-N,4-dimethylpyridine-3-carboxamide

Cat. No.: B5608248
M. Wt: 309.2 g/mol
InChI Key: BZEGVTCFWGSIKM-UHFFFAOYSA-N
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Description

N-benzyl-2,6-dichloro-N,4-dimethylpyridine-3-carboxamide is a chemical compound with a complex structure that includes a benzyl group, two chlorine atoms, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2,6-dichloro-N,4-dimethylpyridine-3-carboxamide typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. One common method involves the reaction of 2,6-dichloropyridine with N,N-dimethylamine under controlled conditions to introduce the dimethylamino group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2,6-dichloro-N,4-dimethylpyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the removal of chlorine atoms or the reduction of the pyridine ring.

    Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

N-benzyl-2,6-dichloro-N,4-dimethylpyridine-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-benzyl-2,6-dichloro-N,4-dimethylpyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-2,6-dichloro-N,4-dimethylpyridine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in research and industry.

Properties

IUPAC Name

N-benzyl-2,6-dichloro-N,4-dimethylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2N2O/c1-10-8-12(16)18-14(17)13(10)15(20)19(2)9-11-6-4-3-5-7-11/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZEGVTCFWGSIKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C(=O)N(C)CC2=CC=CC=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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